molecular formula C15H12O3 B12123678 2'-Formyl(1,1'-biphenyl)-4-acetic acid CAS No. 91197-50-1

2'-Formyl(1,1'-biphenyl)-4-acetic acid

Cat. No.: B12123678
CAS No.: 91197-50-1
M. Wt: 240.25 g/mol
InChI Key: ASRJPOINUBQHCE-UHFFFAOYSA-N
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Description

2'-Formyl(1,1'-biphenyl)-4-acetic acid is a high-value chemical scaffold in medicinal chemistry research, primarily utilized in the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). Its core structure is closely related to biphenylacetic acid compounds, such as felbinac, which are well-documented for their potent analgesic and anti-inflammatory properties . The presence of both acetic acid and formyl functional groups on the biphenyl skeleton makes this compound a versatile intermediate for further chemical derivatization, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates. The mechanism of action for this class of compounds is associated with the inhibition of prostaglandin G/H synthase, also known as cyclooxygenase (COX) . By inhibiting this enzyme, biphenylacetic acid analogues reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. In preclinical research, related biphenylacetic acid structures have demonstrated significant efficacy in standard models such as carrageenan-induced paw edema, showcasing their potential for managing inflammatory conditions . This compound is intended for Research Use Only and is a crucial tool for scientists working in early drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91197-50-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-[4-(2-formylphenyl)phenyl]acetic acid

InChI

InChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18)

InChI Key

ASRJPOINUBQHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Advanced Reaction Chemistry and Transformations of 2 Formyl 1,1 Biphenyl 4 Acetic Acid

Reactivity of the Aldehyde Moiety

The aldehyde group, positioned at the 2'-position of the biphenyl (B1667301) system, is a key site for a multitude of chemical transformations. Its electrophilic carbon is susceptible to attack by various nucleophiles, and it can participate in a range of condensation, derivatization, oxidation, and reduction reactions.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Wittig)

The formyl group readily undergoes carbon-carbon bond-forming reactions, which are fundamental in constructing more complex molecular skeletons.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to the aldehyde, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org For 2'-Formyl(1,1'-biphenyl)-4-acetic acid, this reaction provides a pathway to stilbene-like derivatives with extended conjugation. The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org The Doebner modification uses pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org Research on various substituted benzaldehydes shows these condensations can be highly stereoselective, often affording only the E-isomers in high yields. nih.gov

Interactive Table: Knoevenagel Condensation of this compound
Active Methylene CompoundCatalyst/ConditionsExpected Product Structure
MalononitrilePiperidine, Ethanol, Reflux2-((2'-(dicyanomethylene)methyl-[1,1'-biphenyl]-4-yl)acetic acid
Ethyl CyanoacetateK₃PO₄, Ethanol, Room Temperature2-((2'-(1-cyano-2-ethoxy-2-oxoethylidene)methyl-[1,1'-biphenyl]-4-yl)acetic acid
Malonic AcidPyridine, Piperidine, Reflux (Doebner Modification)3-(2'-(4-(carboxymethyl)phenyl)phenyl)acrylic acid

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by treating a phosphonium (B103445) salt with a strong base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for its reliability and the defined location of the newly formed double bond. mnstate.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides give predominantly (Z)-alkenes. organic-chemistry.org Given the structure of this compound, the Wittig reaction can be used to introduce a variety of substituted vinyl groups at the 2'-position.

Interactive Table: Wittig Reaction of this compound
Wittig ReagentBase/SolventExpected Product Structure
Methyltriphenylphosphonium bromiden-BuLi, THF2-(2'-vinyl-[1,1'-biphenyl]-4-yl)acetic acid
(Ethoxycarbonylmethyl)triphenylphosphonium bromide (Stabilized Ylide)NaOEt, Ethanol(E)-3-(2'-(4-(carboxymethyl)phenyl)phenyl)acrylic acid ethyl ester
Benzyltriphenylphosphonium chlorideKOt-Bu, THF2-(2'-(2-phenylethenyl)-[1,1'-biphenyl]-4-yl)acetic acid

Derivatization to Imines, Oximes, and Hydrazones

The formyl group is readily converted into C=N double-bonded derivatives, which are important intermediates and can possess significant biological activity.

Imines (Schiff Bases): The reaction of the aldehyde with primary amines yields imines. masterorganicchemistry.comredalyc.org This condensation is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com The reaction can often be performed under mild conditions, and even autocatalytically in supercritical CO2 where carbonic acid formed from released water acts as the catalyst. chemistryviews.org The formation of imines from the subject compound can introduce diverse functionalities depending on the primary amine used.

Oximes: Condensation with hydroxylamine (B1172632) produces oximes. researchgate.net These reactions can be performed using hydroxylamine hydrochloride in the presence of a base. google.comwikipedia.org Green chemistry approaches, such as using Bi2O3 as a catalyst under solvent-free grinding conditions, have also been developed for oxime synthesis. nih.gov Oximes are versatile intermediates, used for protection of carbonyls and in the Beckmann rearrangement to form amides. nih.gov

Hydrazones: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) affords hydrazones. quimicaorganica.orgwikipedia.orgresearchgate.net These derivatives are often stable, crystalline solids. unipune.ac.in The reaction mechanism is analogous to imine formation, involving nucleophilic attack of the hydrazine on the carbonyl carbon followed by dehydration. quimicaorganica.org Hydrazones serve as intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org

Oxidations to Carboxylic Acids and Reductions to Alcohols

The aldehyde group can be easily manipulated through redox reactions to access either the corresponding carboxylic acid or alcohol.

Oxidation: The formyl group of this compound can be oxidized to a carboxylic acid moiety, yielding 4'-(carboxymethyl)-[1,1'-biphenyl]-2-carboxylic acid. This transformation converts the starting material into a biphenyl di-acid derivative. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are effective for this purpose. In some cases, benzylic C-H oxidation can also lead to the oxidation of an aldehyde group to a carboxylic acid. mdpi.com

Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) to produce 2'-(hydroxymethyl)-[1,1'-biphenyl]-4-acetic acid. This transformation is commonly achieved using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). Acetic acid has also been shown to promote the reduction of aldehydes by N-heterocyclic carbene boranes, a process that allows for the selective reduction of aldehydes in the presence of ketones. nih.govbeilstein-journals.org

Interactive Table: Redox Reactions of the Aldehyde Moiety
Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂SO₄ (aq)4'-(carboxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
ReductionNaBH₄, Methanol2'-(hydroxymethyl)-[1,1'-biphenyl]-4-acetic acid

Reactivity of the Carboxylic Acid Moiety

The acetic acid group at the 4-position offers another reactive handle for derivatization, primarily through reactions at the carboxyl carbon and, under certain conditions, through decarboxylation.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid group is readily converted into esters and amides, which are common strategies for modifying the physicochemical properties of a molecule.

Esterification: The reaction of this compound with an alcohol under acidic catalysis (e.g., Fischer-Speier esterification) yields the corresponding ester. This reaction is an equilibrium process, and product formation is favored by removing water as it is formed.

Amidation: The formation of amides from the carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxyl group. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

Decarboxylation and Related Transformations

The removal of the carboxyl group as carbon dioxide can be a challenging but useful transformation.

Oxidative Decarboxylation: Recent advances have provided methods for the oxidative decarboxylation of arylacetic acids to yield the corresponding aryl aldehydes and ketones. chemrevlett.comchemrevlett.com This process involves the removal of CO₂ coupled with oxidation. Methodologies include metal-free approaches using oxidants like potassium persulfate (K₂S₂O₈) in water, as well as metal-catalyzed and photoredox-catalyzed systems. chemrevlett.com For example, visible-light-catalyzed protocols using oxygen as the oxidant have been developed for this transformation under mild conditions. rsc.org Applying such a method to this compound would theoretically yield 4'-formyl-4-methyl-1,1'-biphenyl.

Decarboxylative Amination: It is also possible to achieve a direct decarboxylative amination of arylacetic acids. nih.gov Copper-catalyzed methods have been reported for the coupling of electron-poor arylacetates with amines, proceeding through the ionic decarboxylation of the acid to generate a benzylic nucleophile that then undergoes a Chan-Evans-Lam-type amination. nih.gov This would provide a route to substituted benzylamines from this compound.

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid group of this compound is readily converted into more reactive acylating agents, such as acyl halides and anhydrides. These transformations are fundamental for subsequent reactions like esterification, amidation, or Friedel-Crafts acylation.

Acyl Halide Formation: The conversion to an acyl chloride is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride ion libretexts.org. Similarly, reaction with phosphorus tribromide (PBr₃) can yield the corresponding acyl bromide libretexts.org. These acyl halides are highly reactive electrophiles due to the electron-withdrawing nature of the halogen.

Anhydride Formation: Symmetrical anhydrides can be formed through dehydration, but a more common laboratory method for generating a reactive acylating species is the formation of a mixed anhydride. Reacting this compound with a simpler acid anhydride, such as acetic anhydride, in the presence of a catalyst can yield a mixed anhydride mdpi.comresearchgate.net. Another approach involves the reaction of the corresponding acyl chloride with a carboxylate salt orgsyn.org. Acetic formic anhydride, for example, is a known reagent for formylation, highlighting the differential reactivity of the carbonyl groups in a mixed anhydride system orgsyn.orgreddit.com. In the case of a mixed anhydride derived from this compound and acetic acid, nucleophilic attack would preferentially occur at the less sterically hindered and more electrophilic carbonyl center.

TransformationReagent(s)Expected ProductReference
Acyl Chloride FormationThionyl chloride (SOCl₂)2-(2'-Formyl-[1,1'-biphenyl]-4-yl)acetyl chloride libretexts.org
Acyl Bromide FormationPhosphorus tribromide (PBr₃)2-(2'-Formyl-[1,1'-biphenyl]-4-yl)acetyl bromide libretexts.org
Mixed Anhydride FormationAcetic anhydride ((CH₃CO)₂O)Acetic 2-(2'-formyl-[1,1'-biphenyl]-4-yl)acetic anhydride mdpi.comresearchgate.net

Chemical Modifications and Functionalization of the Biphenyl System

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the aromatic rings of the biphenyl system. The regiochemical outcome of such reactions on this compound is governed by the electronic and steric effects of the two existing substituents pitt.edulibretexts.org.

The -CH₂COOH group on one ring is an activating, ortho, para-director. The -CHO (formyl) group on the other ring is a deactivating, meta-director. Due to the deactivating nature of the formyl group, the phenyl ring carrying the acetic acid moiety is significantly more susceptible to electrophilic attack.

Therefore, electrophiles will preferentially substitute at the positions ortho and para to the -CH₂COOH group. The para position (position 5) is sterically accessible. The ortho positions (positions 3 and 5) are also electronically favored, although substitution at position 3 may experience some steric hindrance from the adjacent phenyl ring. Substitution on the formyl-bearing ring would require much harsher conditions and would be directed to the positions meta to the formyl group (positions 4' and 6').

ReactionTypical ReagentsPredicted Major Product(s)Reference
NitrationHNO₃, H₂SO₄2'-(Formyl)-5-nitro-(1,1'-biphenyl)-4-acetic acid libretexts.org
Halogenation (Bromination)Br₂, FeBr₃5-Bromo-2'-(formyl)-(1,1'-biphenyl)-4-acetic acid researchgate.net
Friedel-Crafts AlkylationR-Cl, AlCl₃5-Alkyl-2'-(formyl)-(1,1'-biphenyl)-4-acetic acid pitt.edu

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.orguwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to a nearby ortho position.

In this compound, the carboxylic acid function serves as an excellent DMG after deprotonation to the carboxylate. Treatment with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, leads to the formation of a dilithio species. unblog.fr The carboxylate directs lithiation specifically to the positions ortho to itself, namely the 3- and 5-positions. The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles to install a new substituent with high regiocontrol. Studies on the closely related biphenyl-2-carboxylic acid have shown this to be a clean and efficient process. unblog.fr

ElectrophileReagentProduct after QuenchReference
DeuteriumD₂O2'-(Formyl)-3-deuterio-(1,1'-biphenyl)-4-acetic acid acs.org
IodineI₂2'-(Formyl)-3-iodo-(1,1'-biphenyl)-4-acetic acid unblog.fr
Carbonyl compounds(CH₃)₂CO (Acetone)2'-(Formyl)-3-(2-hydroxyprop-2-yl)-(1,1'-biphenyl)-4-acetic acid unblog.fr
Silyl halides(CH₃)₃SiCl (TMS-Cl)2'-(Formyl)-3-(trimethylsilyl)-(1,1'-biphenyl)-4-acetic acid acs.org

Cyclization Reactions Involving Biphenyl Moieties

The strategic placement of the formyl and acetic acid groups on the biphenyl scaffold enables various intramolecular cyclization reactions to construct polycyclic aromatic systems.

One of the most prominent cyclizations is an intramolecular Friedel-Crafts acylation. Upon conversion of the carboxylic acid to a more reactive derivative like an acyl chloride, treatment with a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., methanesulfonic acid) can induce cyclization onto the adjacent formyl-bearing phenyl ring. unblog.fr This reaction would typically lead to the formation of a fluorenone core, a common transformation for 2-aryl carboxylic acids. The aldehyde group would remain as a substituent on the newly formed tricyclic system.

Furthermore, the presence of both an aldehyde and a carboxylic acid opens pathways to other complex cyclizations. For example, reductive cyclization could be envisioned, or reactions involving both functional groups under specific conditions could lead to lactone formation or other fused heterocyclic systems. The photocyclization of vinyl biphenyls to form phenanthrenes is a known process, suggesting that modification of the acetic acid and formyl groups into a vinyl linkage could be a route to phenanthrene (B1679779) derivatives. nih.gov

Reaction TypeConditions/ReagentsResulting Core StructureReference
Intramolecular Acylation (Friedel-Crafts)1. SOCl₂ 2. AlCl₃Substituted Fluorenone unblog.fr
Acid-Catalyzed CyclizationMethanesulfonic acid, heatSubstituted Fluorenone unblog.fr
Pictet-Spengler type reactionConversion of aldehyde to amine, then acid catalysisFused aza-polycycle researchgate.net
Pfitzinger ReactionReaction with isatinSubstituted quinoline-carboxylic acid beilstein-journals.org

Elucidation of Molecular Structure and Conformation of 2 Formyl 1,1 Biphenyl 4 Acetic Acid

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 2'-Formyl(1,1'-biphenyl)-4-acetic acid, offering insights into its electronic, vibrational, and nuclear properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Other Nuclei

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show characteristic signals for the different types of protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (doublets, triplets, multiplets) revealing their coupling relationships. The aldehyde proton (-CHO) is highly deshielded and would be expected to resonate as a singlet at a significantly downfield shift, generally in the range of 9.5-10.5 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would likely appear as a singlet around 3.5-4.0 ppm. The acidic proton of the carboxylic acid (-COOH) is typically observed as a broad singlet at a very downfield position, often above 12 ppm, and its visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups are readily distinguished, with the aldehyde carbon appearing at approximately 190 ppm and the carboxylic acid carbon at around 170 ppm. The aromatic carbons would generate a series of signals in the 120-150 ppm region. The methylene carbon of the acetic acid group would be found further upfield.

Nucleus Typical Chemical Shift Range (δ, ppm) Expected Multiplicity Assignment
¹H9.5 - 10.5SingletAldehyde (-CHO)
¹H7.0 - 8.5MultipletAromatic (Ar-H)
¹H3.5 - 4.0SingletMethylene (-CH₂-)
¹H> 12.0Broad SingletCarboxylic Acid (-COOH)
¹³C~190SingletAldehyde Carbonyl
¹³C~170SingletCarboxylic Acid Carbonyl
¹³C120 - 150Multiple SignalsAromatic Carbons
¹³C35 - 45SingletMethylene Carbon

Note: These are typical chemical shift ranges and may vary based on solvent and experimental conditions.**

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. A broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The aldehyde C=O stretch is also expected in a similar region, often around 1675 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings would likely give a strong signal.

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Functional Group
O-H Stretch2500 - 3300 (broad)Carboxylic Acid
C-H Stretch (aromatic)3000 - 3100Aromatic Ring
C=O Stretch~1700Carboxylic Acid
C=O Stretch~1675Aldehyde
C=C Stretch1450 - 1600Aromatic Ring

Note: These are typical frequency ranges and can be influenced by the molecular environment.**

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula and gaining structural information through fragmentation analysis. For this compound (C₁₅H₁₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, such as the loss of the formyl group (-CHO), the carboxylic acid group (-COOH), or cleavage of the biphenyl (B1667301) linkage.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Due to the steric hindrance of the 2'-formyl group, a non-planar conformation with a significant twist between the rings is expected. For instance, related biphenyl carboxylic acids have shown dihedral angles ranging from 26.09° to 52.5°. nih.govnih.gov

Structural Parameter Expected Observation
Dihedral Angle (between phenyl rings)Significant deviation from planarity
Intermolecular InteractionsHydrogen bonding between carboxylic acid groups (dimer formation)
Crystal SystemDependent on molecular packing (e.g., monoclinic, orthorhombic)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

The presence of a bulky substituent at the ortho position of the biphenyl linkage in this compound introduces the possibility of atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, which can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers). If the rotational barrier is sufficiently high, these enantiomers can be resolved.

Electronic Circular Dichroism (ECD) spectroscopy would be a key technique to investigate this potential chirality. ECD measures the differential absorption of left and right circularly polarized light. If this compound exists as stable atropisomers, its ECD spectrum would exhibit characteristic positive or negative Cotton effects. The experimental ECD spectrum could then be compared with theoretically calculated spectra to assign the absolute configuration (Ra or Sa) of the atropisomers. The existence and stability of these atropisomers are highly dependent on the steric bulk of the ortho substituent.

Computational and Theoretical Investigations of 2 Formyl 1,1 Biphenyl 4 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

There is currently no published research available that details the ground state geometries and energetics of 2'-Formyl(1,1'-biphenyl)-4-acetic acid as determined by Density Functional Theory (DFT). Such a study would theoretically determine key structural parameters such as bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional shape. Furthermore, calculations of ground state energy would be fundamental in assessing its thermodynamic stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature. This type of analysis is crucial for understanding a molecule's chemical reactivity, with the HOMO energy indicating the ability to donate electrons and the LUMO energy indicating the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Related electronic descriptors such as ionization potential, electron affinity, and chemical hardness, which would be derived from HOMO and LUMO energies, are therefore also unavailable.

Electrostatic Potential Surface (MEP) Analysis

No studies concerning the Molecular Electrostatic Potential (MEP) surface of this compound have been found in the public domain. An MEP analysis would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule would interact with other chemical species.

Molecular Dynamics Simulations for Conformational Landscape and Rotational Barrier Analysis

Information regarding molecular dynamics simulations to explore the conformational landscape and analyze the rotational barriers of this compound is not available in published literature. Such simulations would provide valuable insights into the flexibility of the molecule, particularly the rotational dynamics around the biphenyl (B1667301) linkage and the acetic acid group, and identify the most stable conformers.

Theoretical Studies on Reaction Mechanisms and Transition States for Synthetic Transformations

There are no specific theoretical studies on the reaction mechanisms and transition states for synthetic transformations involving this compound. Computational investigations in this area would typically focus on elucidating the pathways of reactions such as oxidation of the formyl group or esterification of the carboxylic acid, by calculating the energies of reactants, products, intermediates, and transition states.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

While computational methods for predicting spectroscopic parameters like NMR chemical shifts and vibrational (IR) frequencies are widely used, specific predictions for this compound have not been documented in scientific papers. These computational predictions, when compared with experimental spectra, are invaluable for structural elucidation and confirmation.

Mechanistic Biological Studies and Target Interaction Profiling in Vitro and in Silico

Exploration of Potential Biological Targets and Pathways Mediated by 2'-Formyl(1,1'-biphenyl)-4-acetic acid Analogues

Analogues of this compound, which share the core biphenylacetic acid scaffold, have been investigated for their interactions with various biological targets. These studies provide a framework for predicting the potential activities of the title compound.

The biphenylacetic acid structure is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes. sigmaaldrich.comnih.gov Analogues of this compound are thus potential modulators of the arachidonic acid cascade.

Cyclooxygenase (COX) Inhibition : Many biphenyl (B1667301) derivatives function as inhibitors of COX-1 and COX-2, enzymes responsible for prostaglandin (B15479496) synthesis. nih.gov The anti-inflammatory activity of these compounds is often directly linked to their ability to block these enzymes. nih.gov For instance, felbinac, or 2-([1,1'-biphenyl]-4-yl)acetic acid, is a known COX inhibitor. molport.com The introduction of substituents on the biphenyl rings can significantly alter the inhibitory potency and selectivity for COX-1 versus COX-2. mdpi.com For example, some phenoxy acetic acid derivatives have shown potent and selective inhibition of COX-2, with IC50 values in the nanomolar range. mdpi.com The presence of a free carboxylic acid group is often crucial for binding to the active site of COX enzymes, while modifications elsewhere on the molecule fine-tune the interaction. sigmaaldrich.com

Other Enzyme Targets : Beyond COX, biphenyl compounds have been explored as inhibitors of other enzymes. For example, some biphenyl oxo-acetic acid derivatives are potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for antihyperglycemic drugs. nih.gov Additionally, certain biphenyl antagonists of the histamine (B1213489) H3 receptor have also shown an ability to inhibit cholinesterase, suggesting a potential dual-acting mechanism. nih.gov The specific substitution pattern on the biphenyl scaffold dictates which enzymes are targeted. nih.govnih.gov

Formyl Peptide Receptors (FPRs) : The N-formyl group is a key molecular pattern recognized by FPRs, a family of G protein-coupled receptors involved in inflammatory responses. nih.gov These receptors are activated by N-formylated peptides of bacterial or mitochondrial origin. nih.gov While the formyl group in this compound is attached to a phenyl ring rather than a peptide, its presence raises the possibility of interaction with FPRs, potentially modulating inflammatory cell chemotaxis.

Allosteric Modulation : Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.govresearchgate.net This mechanism offers the potential for greater receptor subtype selectivity. nih.gov The biphenyl scaffold is present in molecules known to act as allosteric modulators for various receptors, including GABAA receptors. nih.govopnme.com For instance, certain compounds act as negative allosteric modulators (NAMs) of the GABAA α5 receptor, while others are positive allosteric modulators (PAMs) of the β2-adrenergic receptor (β2AR). nih.govopnme.com The binding of these modulators often stabilizes a specific receptor conformation (inactive for NAMs, active for PAMs). nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations for Mechanistic Insights

SAR studies on analogous compounds reveal critical information about how specific chemical features influence biological activity.

Role of the Acetic Acid Group : For NSAID-like activity, the carboxylic acid moiety is generally considered essential for binding to the active site of COX enzymes. sigmaaldrich.com Modifying this group, for example, by converting it to an amino-alcohol ester, can block this activity while potentially introducing new ones, such as anticholinergic effects, which may reduce gastrointestinal toxicity. sigmaaldrich.com

Influence of Substituents on the Biphenyl Rings : The type and position of substituents on the biphenyl rings are crucial determinants of activity and selectivity.

In analogues of the NSAID diclofenac, lipophilicity and the angle of twist between the two phenyl rings were found to be critical parameters for anti-inflammatory activity. nih.gov

For biphenyl phytoalexin derivatives with antimicrobial properties, hydroxyl groups on one of the phenyl rings were key for antibacterial activity, while electron-withdrawing groups (like trifluoromethyl) on the other ring were beneficial. nih.gov

In a series of histamine H3 receptor antagonists with a biphenyl scaffold, the nature of terminal basic groups and the length of the linker connecting them to the biphenyl core modulated binding affinity and selectivity. nih.gov

The following table summarizes SAR findings for different classes of biphenyl analogues.

Table 1: Structure-Activity Relationship (SAR) Insights from Biphenyl Analogues
Compound Class Key Structural Feature Impact on Activity Reference
Diclofenac Analogues Lipophilicity & Phenyl Ring Twist Angle Crucial for anti-inflammatory (COX inhibition) activity. nih.gov
Flurbiprofen Analogues α-Position Substitution Can remove COX activity while retaining other effects. nih.gov
Antimicrobial Biphenyls Hydroxyl Groups on B-ring Essential for antibacterial activity. nih.gov
Antimicrobial Biphenyls Electron-Withdrawing Group on A-ring Beneficial for antibacterial activity. nih.gov
H3 Receptor Antagonists Terminal Basic Groups & Linker Length Modulates binding affinity and selectivity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions and Binding Mode Analysis

Computational methods like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how ligands like this compound might bind to protein targets.

Binding to COX Enzymes : Docking studies of phenoxy acetic acid derivatives into the COX-2 active site have shown that the acidic moiety forms key hydrogen bonds and ionic interactions with critical amino acid residues such as Arg513 and Tyr385. mdpi.com The rest of the molecule occupies hydrophobic pockets within the enzyme's binding channel, with specific substituents interacting with the secondary side pocket unique to COX-2, thereby conferring selectivity. mdpi.com

Binding to Other Receptors : Simulations have been used to understand the binding of allosteric modulators. For example, a positive allosteric modulator of the β2AR was shown to bind to a cytoplasmic pocket, stabilizing a conformation required to engage downstream signaling proteins. nih.gov Similarly, MD simulations can help predict the stability of ligand-protein complexes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. simmerlinglab.orgmdpi.com

In Vitro Cellular Pathway Modulation Investigations (e.g., cell-free assays, reporter gene assays)

To understand the functional consequences of target binding, researchers use cell-based assays.

Reporter Gene Assays (RGAs) : RGAs are versatile tools for studying the modulation of cellular signaling pathways. nih.govnih.gov In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific pathway. If a compound activates or inhibits the pathway, it results in a measurable change in the reporter protein's expression. nih.gov For a compound like this compound, RGAs could be used to determine if it activates pathways downstream of potential targets like FPRs or other G protein-coupled receptors. nih.gov

Cell-Free Assays : These assays use purified cellular components (like enzymes or receptors) to study direct molecular interactions without the complexity of a whole cell. For instance, an in vitro transcription/translation system could be used to see if the compound directly affects protein synthesis, or purified enzyme preparations can be used to confirm inhibition kinetics. nih.gov

Antimicrobial Activity at a Mechanistic Level (e.g., specific enzyme inhibition in pathogens)

Biphenyl compounds have shown promise as antimicrobial agents, acting through various mechanisms.

Membrane Disruption and DNA Interaction : Metal complexes of biphenylacetic acid have demonstrated significant antibacterial and antibiofilm activity against E. coli. The proposed mechanism involves disruption of the bacterial cell membrane and subsequent interaction with bacterial DNA, leading to cell death. nih.gov

Inhibition of Quorum Sensing : Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate virulence. nih.gov One key pathway in Pseudomonas aeruginosa involves signaling molecules derived from anthranilic acid. Halogenated analogues of anthranilic acid have been shown to inhibit the biosynthesis of these signaling molecules, thereby disrupting QS and reducing the expression of virulence factors without killing the bacteria, which may reduce the pressure for resistance development. nih.gov Given its structure as an aromatic carboxylic acid, this compound or its derivatives could potentially interfere with such pathways.

Inhibition of Essential Enzymes : The bactericidal mechanisms of many clinical antibiotics involve the inhibition of essential processes like cell-wall biosynthesis, protein synthesis, or DNA replication. nih.gov Biphenyl derivatives could potentially be designed to specifically inhibit bacterial enzymes that are distinct from their mammalian counterparts, offering a selective antimicrobial strategy.

The table below provides a summary of potential inhibitory activities and mechanisms for biphenyl compounds.

Table 2: Potential Mechanistic Activities of Biphenyl Acetic Acid Analogues
Activity Potential Target/Mechanism Example Analogues Reference
Anti-inflammatory Cyclooxygenase (COX) Inhibition Felbinac, Diclofenac nih.govmolport.com
Antihyperglycemic Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Benzofuran biphenyl oxo-acetic acids nih.gov
Neuromodulatory Allosteric Modulation of GABAA or β2AR Various substituted biphenyls nih.govopnme.com
Antimicrobial Membrane Disruption, DNA Interaction Metal complexes of biphenylacetic acid nih.gov
Anti-virulence Quorum Sensing Inhibition Halogenated anthranilic acids (structural cousins) nih.gov

Advanced Applications of 2 Formyl 1,1 Biphenyl 4 Acetic Acid in Chemical Sciences

Utilization as a Versatile Chemical Building Block for the Synthesis of Complex Organic Molecules

The unique structural arrangement of 2'-Formyl(1,1'-biphenyl)-4-acetic acid, featuring both an aldehyde and a carboxylic acid group, makes it a highly valuable intermediate in the synthesis of more complex organic molecules. These two functional groups can undergo a wide array of chemical transformations, often with high selectivity, allowing for the construction of intricate molecular architectures.

The aldehyde group can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the carboxylic acid moiety can be converted into esters, amides, or acid chlorides, or it can be used in cyclization reactions. This dual reactivity is particularly advantageous in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net For instance, the intramolecular cyclization of derivatives of 1,1'-biphenyl aldehydes and ketones can be a pathway to phenanthrene (B1679779) derivatives. rsc.org Similarly, the synthesis of carbazole (B46965) scaffolds can be achieved from 2-amino-biphenyl precursors through tandem C-H activation and C-N bond formation. nih.gov While direct examples involving this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in precursors for complex heterocyclic systems like dibenzo[b,f]azepines. nih.govmdpi.com

The biphenyl (B1667301) backbone itself provides a rigid and tunable platform. The rotational barrier around the biphenyl bond can lead to atropisomerism, a form of axial chirality that is of great interest in asymmetric synthesis and drug design. The substitution pattern on the biphenyl rings can be systematically varied to fine-tune the electronic and steric properties of the resulting molecules.

Role in the Development of Functional Materials and Chemical Probes

The structural features of this compound lend themselves to the development of functional materials, including polymers and fluorescent probes.

The bifunctionality of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. For example, polymers can be functionalized by incorporating monomers with specific chemical groups. advancedsciencenews.com The aldehyde and carboxylic acid groups of this compound can be utilized to create polymers with tailored properties, such as high refractive indices or specific stimuli-responsive behaviors. sci-hub.se For instance, poly(formyl sulfide)s synthesized from aldehyde-activated internal diynes and dithiols have shown high refractive indices. sci-hub.se

In the realm of chemical probes, the biphenyl scaffold is a common component of fluorescent sensors. sigmaaldrich.comnih.gov The photophysical properties of the biphenyl unit can be modulated by the introduction of different functional groups. The aldehyde moiety of this compound can serve as a reactive site for the development of chemosensors. For example, it can react with specific analytes, leading to a change in fluorescence, which forms the basis of detection. Lanthanide complexes with biphenyl-carboxylate ligands have been investigated for their luminescence properties and their potential in sensing metal ions. mdpi.comnih.govrsc.orgornl.govnih.gov While specific fluorescent probes based on this compound are not widely reported, the fundamental components for such applications are present in its structure.

Application as a Ligand or Precursor in Catalysis Design

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. This compound possesses the necessary functionalities to act as a ligand or a precursor to more complex ligands for various catalytic applications.

The carboxylic acid group can coordinate to a metal center, while the aldehyde group can either coordinate directly or be chemically modified to introduce other donor atoms, leading to multidentate ligands. Biphenyl-based ligands are widely used in catalysis, particularly in cross-coupling reactions. beilstein-journals.orggreyhoundchrom.com For instance, palladium complexes with biphenyl-containing ligands have shown high activity in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgnih.govumich.edu

Recent research has focused on the development of adjustable axially chiral biphenyl ligands for asymmetric catalysis. These ligands can be derived from substituted biphenyl precursors and have been successfully applied in reactions such as the addition of diethylzinc (B1219324) to aldehydes and palladium-catalyzed asymmetric cycloadditions. sfasu.edu While direct catalytic applications of this compound are not extensively documented, its structure provides a template for the synthesis of ligands for various transition metals, including palladium researchgate.netresearchgate.netacs.org and rhodium. nih.govresearchgate.net

Potential in Bio-Conjugation and Bioconjugate Chemistry

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology and medicine. The aldehyde functionality of this compound makes it a potential candidate for bioconjugation reactions.

Aldehydes can react with nucleophilic groups present in biomolecules, such as the amino groups of lysine (B10760008) residues or the N-terminus of proteins, to form Schiff bases. mdpi.comacs.org While this reaction is reversible, subsequent reduction can lead to a stable secondary amine linkage. More sophisticated ligation chemistries involving aldehydes have been developed for site-selective protein modification. For example, the aldehyde tag, a short peptide sequence containing a formylglycine residue, can be introduced into proteins and subsequently reacted with hydrazide or aminooxy-functionalized molecules.

The carboxylic acid group of this compound can be activated, for instance as an N-hydroxysuccinimide (NHS) ester, to react with amine groups on proteins to form stable amide bonds. researchgate.net The combination of both aldehyde and carboxylic acid functionalities offers the potential for dual or sequential bioconjugation strategies. While specific examples of bioconjugation using this compound are scarce in the literature, the presence of the reactive aldehyde group makes it a molecule of interest for the development of new bioconjugation reagents and strategies. nih.govnih.govnih.gov

Development of Novel Analytical Reagents (excluding basic identification)

In analytical chemistry, derivatization is a common technique to enhance the detectability and separation of analytes, particularly in High-Performance Liquid Chromatography (HPLC). nih.gov this compound possesses the characteristics of a potential derivatizing reagent.

The aldehyde group can react with primary and secondary amines to form stable derivatives that can be more easily detected, for example, by UV or fluorescence detectors. mdpi.comnih.gov The biphenyl core can act as a chromophore, enhancing UV absorbance. The carboxylic acid group provides a handle for further modification to introduce a fluorophore or to improve solubility in the mobile phase.

A variety of derivatization reagents are used for the analysis of amines and amino acids, including those that introduce a chromophore or fluorophore to the analyte. mdpi.comnih.gov While this compound itself is not a widely used derivatization reagent, its structure is analogous to other reagents used for this purpose. The development of novel derivatization reagents with improved selectivity and sensitivity is an ongoing area of research in analytical chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-Formyl(1,1'-biphenyl)-4-acetic acid, and what reaction conditions are optimal?

  • Methodological Answer : The compound is synthesized via the Vilsmeier-Haack formylation reaction , employing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under moderate temperatures (50–70°C). A biphenyl precursor undergoes electrophilic substitution at the ortho position to introduce the formyl group . Alternative routes include oxidation of ethyl 2'-hydroxymethyl derivatives using KMnO₄ or CrO₃ in acidic media. Optimization requires strict control of solvent polarity and temperature to minimize side reactions like over-oxidation .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : Distinct signals for the formyl proton (~9.8–10.0 ppm) and carboxylic acid protons (broad ~12 ppm). Aromatic protons show splitting patterns dependent on substituent positions .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1680 cm⁻¹ (formyl C=O) .
  • HPLC-MS : Molecular ion peaks at m/z 254.28 (C₁₆H₁₄O₃) confirm purity and molecular weight .

Q. What are common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives are synthesized via functional group transformations:

  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl group, yielding 2'-hydroxymethyl(1,1'-biphenyl)-4-acetic acid .
  • Esterification : Reaction with ethanol and H₂SO₄ produces ethyl esters, improving solubility for biological assays .
  • Halogenation : Chlorination or fluorination at the biphenyl core modifies electronic properties for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Substituents alter electron density and steric hindrance:

  • Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance reactivity in Suzuki-Miyaura coupling by polarizing the biphenyl ring, facilitating oxidative addition to Pd catalysts .
  • Steric hindrance from bulky groups (e.g., -CF₃) reduces coupling efficiency, requiring ligands like SPhos to stabilize Pd intermediates . Quantitative analysis via Hammett σ constants correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activities of fluorinated derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning and assay conditions:

  • Meta vs. para fluorine : Meta-fluoro derivatives (e.g., 3'-F) exhibit higher COX-2 inhibition (IC₅₀ = 0.8 μM) compared to para isomers (IC₅₀ = 2.3 μM) due to better active-site alignment .
  • Assay variability : Standardize protocols using isogenic cell lines (e.g., HEK293T) and control for metabolic stability (e.g., CYP450 profiling) to reduce false positives .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding poses against targets like COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the carboxylic acid group and Arg120 .
  • QSAR models : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioavailability and toxicity .
  • MD simulations : Analyze stability of inhibitor-protein complexes over 100 ns trajectories to prioritize stable candidates .

Safety and Handling

Q. What are critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • Mitigation : Use fume hoods for synthesis, nitrile gloves , and goggles . Neutralize waste with 10% NaHCO₃ before disposal .
  • First aid : For inhalation, administer oxygen; for skin contact, wash with 0.1% acetic acid to counteract base residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.